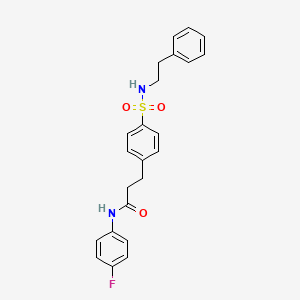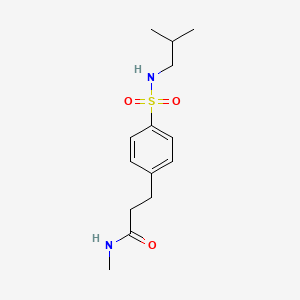
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a chemical compound that belongs to the class of sulfonamides. It is also known as N-(4-(isobutylsulfamoyl)phenyl)-3-methylbutanamide. This compound has gained significant importance in the field of scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The exact mechanism of action of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is not fully understood. However, it has been suggested to act by inhibiting the activity of carbonic anhydrase enzyme, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in the lab and is readily available for research purposes. However, the main limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. One of the potential areas of research is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another area of research is to develop more potent and selective analogs of this compound that can overcome its limitations in terms of solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide is a multi-step process. The first step involves the reaction of 4-aminobenzenesulfonamide with isobutyl chloroformate in the presence of a base to form N-(4-(isobutylsulfamoyl)phenyl)chloroformate. The second step involves the reaction of N-(4-(isobutylsulfamoyl)phenyl)chloroformate with 3-methylbutan-1-amine in the presence of a base to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
3-(4-(N-isobutylsulfamoyl)phenyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities in preclinical studies.
Propiedades
IUPAC Name |
N-methyl-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(2)10-16-20(18,19)13-7-4-12(5-8-13)6-9-14(17)15-3/h4-5,7-8,11,16H,6,9-10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEZZUIERMCZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

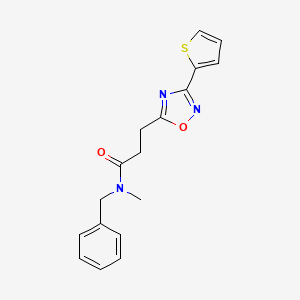
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)

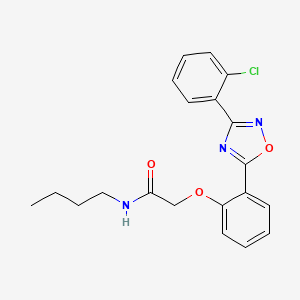


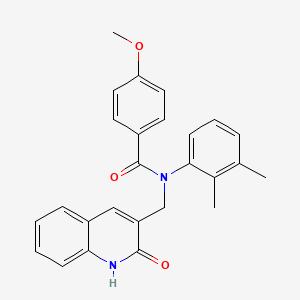

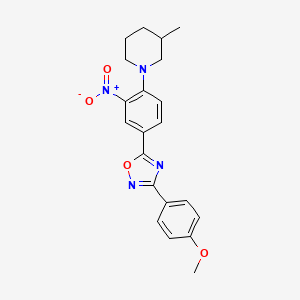
![N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7709481.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


